molecular formula C16H23NO2 B13166039 Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate

Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate

Cat. No.: B13166039
M. Wt: 261.36 g/mol
InChI Key: WZKUTVIACZTEND-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate is a chemical compound with the molecular formula C16H23NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its diverse applications in scientific research and industry. This compound is often used in the synthesis of various pharmaceuticals and has shown potential in biological and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenyl-3-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. It is believed to modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate stands out due to its unique combination of a piperidine ring and a phenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

ethyl 3-phenyl-3-piperidin-4-ylpropanoate

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14/h3-7,14-15,17H,2,8-12H2,1H3

InChI Key

WZKUTVIACZTEND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2

Origin of Product

United States

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